molecular formula C42H86Cl7N7O29 B3029502 Chitoheptaose 7-hydrochloride CAS No. 68232-35-9

Chitoheptaose 7-hydrochloride

Cat. No. B3029502
CAS RN: 68232-35-9
M. Wt: 1401.3 g/mol
InChI Key: XILROFQEQZNQLF-PHLWITABSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chitoheptaose 7-hydrochloride is a chitosan oligosaccharide . It has antioxidant, anti-inflammatory, antiapoptotic, and cardioprotective activities . It significantly enhances the growth and photosynthesis parameters of wheat seedlings .


Synthesis Analysis

One-pot regio- and stereospecific synthesis of chitoheptaose has been achieved by using chitopentaose and chitobiose as starting materials . The key intermediate, 1,2-oxazoline derivative of chitopentaose, could be directly prepared in water and successfully transglycosylated to chitobiose catalyzed by a mutant chitinase with lower hydrolyzing activity .


Molecular Structure Analysis

The molecular weight of Chitoheptaose 7-hydrochloride is 1401.33 . Its formula is C42H86Cl7N7O29 .


Chemical Reactions Analysis

Chitoheptaose showed better in vivo therapeutic effects on myocarditis by improving cardiac parameters, oxidative factors (ROS and RNS), inflammatory cytokines (IL-1β, IL-10, IL-17A, and IFN-γ) and apoptotic factors (Caspase 3, BAX, and BCL-2) compared with chitopentaose, chitohexaose, and chitooctaose .

Scientific Research Applications

Agricultural Applications

  • Growth Enhancement in Wheat Seedlings : Chitoheptaose 7-hydrochloride has been shown to significantly enhance the growth parameters in wheat seedlings. When applied, it improved growth metrics and increased the content of soluble sugar, protein, and chlorophyll in the plants. It also enhanced the net photosynthetic rate, indicating improved light utilization efficiency and overall growth of wheat seedlings (Zhang et al., 2016).

  • Stress Tolerance in Wheat Seedlings : Research suggests that chitoheptaose can play a role in improving the stress tolerance of plants. In wheat seedlings, it was observed to alleviate chilling stress, modulate antioxidant enzyme activities, and regulate the expression of antioxidant enzyme genes (Zou et al., 2017).

Chemical Synthesis and Properties

  • Synthesis of Derivatives : Chitoheptaose 7-hydrochloride has been used in the synthesis of various chemical derivatives. For example, 2-aminoethyl glycosides of chitooligosaccharides, including chitoheptaose, have been synthesized, offering insights into the chemical modification and potential applications of chitoheptaose (Yudina et al., 2015).

  • Formation of Amphiphilic Derivatives : Chitoheptaose derivatives have been created that exhibit amphiphilic properties. These derivatives are synthesized by introducing hydrophobic groups to the chitoheptaose molecule, resulting in compounds that can form micelles in water, indicating potential applications in drug delivery and material science (Hinou et al., 1997).

Biomedical Applications

  • Regenerative Medicine and Tissue Engineering : Chitosan, derived from chitin, which includes chitoheptaose, is being explored for various biomedical applications. Its properties such as biocompatibility, biodegradability, and antibacterial activity make it suitable for use in drug delivery systems, tissue engineering, and regenerative medicine (Dash et al., 2011).

Analytical Methods

  • Spectrophotometric Detection : Methods have been developed to detect and determine keto sugars and trioses using chitoheptaose-related compounds. These methods are vital for the analysis of various biochemical and pharmaceutical compounds (Dische & Borenfreund, 1951).

Safety And Hazards

When handling Chitoheptaose 7-hydrochloride, it’s recommended to ensure adequate ventilation and provide accessible safety shower and eye wash station . Personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator should be used .

Relevant Papers

  • "Chitoheptaose Promotes Heart Rehabilitation in a Rat Myocarditis Model by Improving Antioxidant, Anti-Inflammatory, and Antiapoptotic Properties" .
  • "One-pot Chemoenzymatic Route to Chitoheptaose via Specific Transglycosylation of Chitopentaose–Oxazoline on Chitinase-template" .
  • "Single Chitooligosaccharides and Their Roles in Various Bioactivities" .

properties

IUPAC Name

(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;heptahydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H79N7O29.7ClH/c43-15-24(59)30(9(2-51)66-36(15)65)73-38-17(45)26(61)32(11(4-53)68-38)75-40-19(47)28(63)34(13(6-55)70-40)77-42-21(49)29(64)35(14(7-56)72-42)78-41-20(48)27(62)33(12(5-54)71-41)76-39-18(46)25(60)31(10(3-52)69-39)74-37-16(44)23(58)22(57)8(1-50)67-37;;;;;;;/h8-42,50-65H,1-7,43-49H2;7*1H/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36?,37+,38+,39+,40+,41+,42+;;;;;;;/m1......./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILROFQEQZNQLF-PHLWITABSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)N)OC5C(OC(C(C5O)N)OC6C(OC(C(C6O)N)OC7C(OC(C(C7O)N)O)CO)CO)CO)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)N)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)N)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)N)O[C@@H]7[C@H](OC([C@@H]([C@H]7O)N)O)CO)CO)CO)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H86Cl7N7O29
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chitoheptaose 7-hydrochloride

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